molecular formula C22H23OPS B14572556 Phosphine oxide, [2-methyl-1-(phenylthio)propyl]diphenyl- CAS No. 61173-99-7

Phosphine oxide, [2-methyl-1-(phenylthio)propyl]diphenyl-

Cat. No.: B14572556
CAS No.: 61173-99-7
M. Wt: 366.5 g/mol
InChI Key: UUJKQWDYCHOPMU-UHFFFAOYSA-N
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Description

Phosphine oxide, [2-methyl-1-(phenylthio)propyl]diphenyl- is a chemical compound with the molecular formula C22H23OPS It is a member of the phosphine oxide family, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, [2-methyl-1-(phenylthio)propyl]diphenyl- typically involves the reaction of diphenylphosphine oxide with 2-methyl-1-(phenylthio)propyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of phosphine oxide, [2-methyl-1-(phenylthio)propyl]diphenyl- may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, [2-methyl-1-(phenylthio)propyl]diphenyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the phosphine oxide to the corresponding phosphine.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphine oxide, [2-methyl-1-(phenylthio)propyl]diphenyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphine oxide, [2-methyl-1-(phenylthio)propyl]diphenyl- involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of coordination complexes or the activation of specific pathways in biological systems. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phosphine oxide, diphenyl-: Similar structure but lacks the 2-methyl-1-(phenylthio)propyl group.

    Phosphine oxide, triphenyl-: Contains three phenyl groups instead of the mixed substituents.

    Phosphine oxide, [2-methyl-1-(phenylthio)ethyl]diphenyl-: Similar but with a different alkyl chain length.

Uniqueness

Phosphine oxide, [2-methyl-1-(phenylthio)propyl]diphenyl- is unique due to the presence of the 2-methyl-1-(phenylthio)propyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

61173-99-7

Molecular Formula

C22H23OPS

Molecular Weight

366.5 g/mol

IUPAC Name

[(2-methyl-1-phenylsulfanylpropyl)-phenylphosphoryl]benzene

InChI

InChI=1S/C22H23OPS/c1-18(2)22(25-21-16-10-5-11-17-21)24(23,19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18,22H,1-2H3

InChI Key

UUJKQWDYCHOPMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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